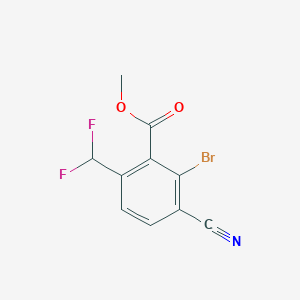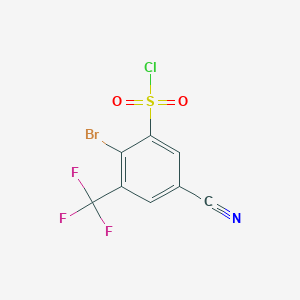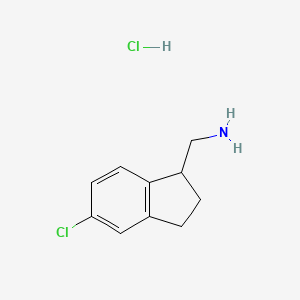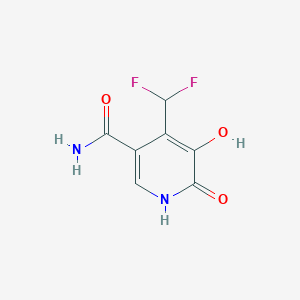![molecular formula C13H13N3O2 B1460570 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide CAS No. 1337563-47-9](/img/structure/B1460570.png)
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide
Descripción general
Descripción
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide is a complex organic compound with a unique tetracyclic structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to facilitate the formation of the desired rings. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it feasible for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),5,7,10-pentaene 5-oxide
- 6,10-Methano-6H-azepino[4,5-g]quinoxaline, 7,8,9,10-tetrahydro-, 1-oxide
Uniqueness
Compared to similar compounds, 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide stands out due to its specific functional groups and structural configuration.
Propiedades
IUPAC Name |
8-oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-15-1-2-16(18)13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15/h1-2,4-5,8-9,14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVCIIJCHZMPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=C(C=C23)N(C=C[N+]4=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1460488.png)

![((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B1460491.png)
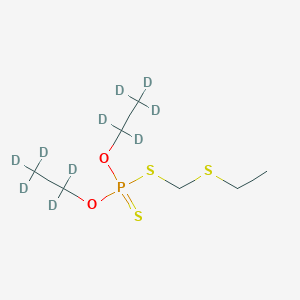
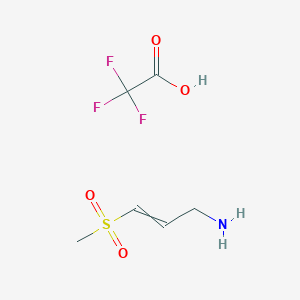
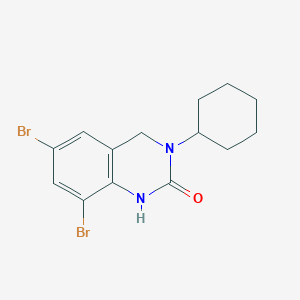
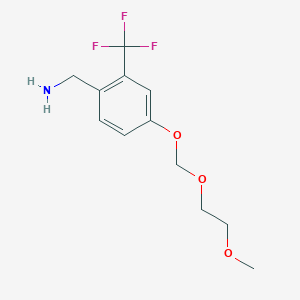
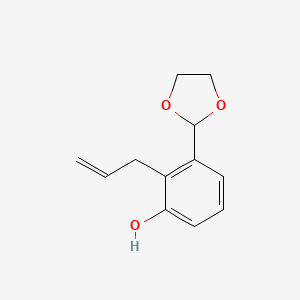

![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)
